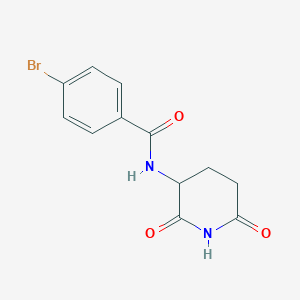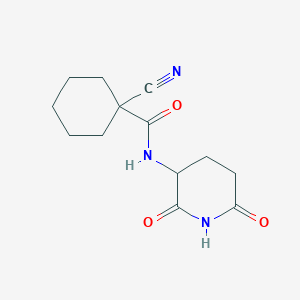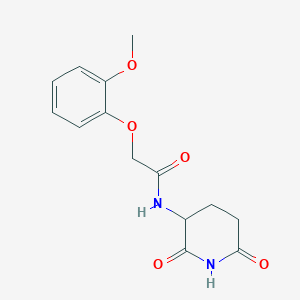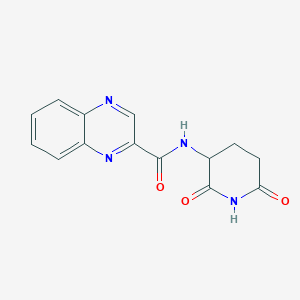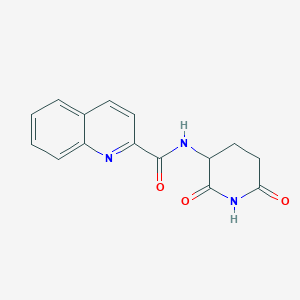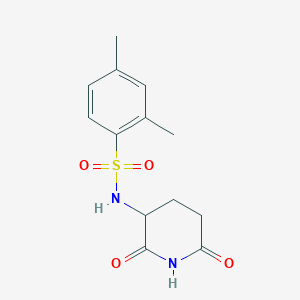
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Sugen Inc. as a potent and selective inhibitor of Src family tyrosine kinases. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential applications in various research areas.
Mécanisme D'action
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide binds to the ATP-binding site of Src kinases, thereby preventing the phosphorylation of target proteins and downstream signaling events. It has been shown to be a competitive inhibitor of ATP, with a Ki value of around 2.7 nM for Src kinase. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has also been shown to induce conformational changes in the kinase domain of Src, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
In addition to its effects on cancer cells, N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has also been shown to modulate immune responses, inflammation, and neurodegeneration. It has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has also been shown to protect neurons from oxidative stress and excitotoxicity, suggesting its potential for treating neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide in lab experiments is its high potency and selectivity for Src family kinases. It has been shown to be more potent than other Src kinase inhibitors, such as PP1 and PP2, and has a higher selectivity for Src kinases over other tyrosine kinases. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide also has a relatively low toxicity and can be used at concentrations that do not affect cell viability or induce off-target effects.
However, there are also some limitations to using N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can limit its effectiveness in certain assays. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide also has a relatively short half-life in vivo, which can limit its bioavailability and efficacy in animal studies. Furthermore, N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit other kinases at higher concentrations, such as c-Met and Abl kinases, which can complicate its interpretation in certain experimental contexts.
Orientations Futures
Despite its limitations, N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide remains a valuable tool for studying the role of Src family kinases in various cellular processes. There are also several future directions for research on N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide and its potential applications. One direction is to investigate the role of Src kinases in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of Src kinases, which can overcome the limitations of N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide and improve its efficacy in vivo. Finally, N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide can also be used as a starting point for the development of new drugs that target Src kinases and other tyrosine kinases for the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide involves a series of chemical reactions, starting with the condensation of piperidine-3,4-dicarboxylic acid anhydride with 2,4-dimethylbenzenesulfonamide. The resulting intermediate is then treated with thionyl chloride and triethylamine to form the corresponding sulfonyl chloride, which is then reacted with 2-amino-5-methylpyridine to give the final product. The overall yield of this synthesis is around 10%, and the purity of the final product can be achieved by recrystallization.
Applications De Recherche Scientifique
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research as a tool for studying the role of Src family kinases in various cellular processes. It has been shown to inhibit the activity of Src, Yes, Fyn, and Lyn kinases, which are involved in signal transduction pathways that regulate cell proliferation, differentiation, migration, and survival. N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide has also been used to investigate the role of Src kinases in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8-3-5-11(9(2)7-8)20(18,19)15-10-4-6-12(16)14-13(10)17/h3,5,7,10,15H,4,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEBLLAPQFAVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2CCC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


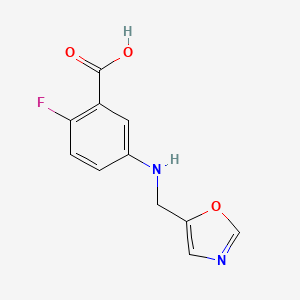
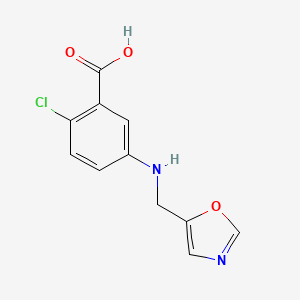
![8-(6-Methoxypyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582017.png)
![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![8-(5-Bromopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7582026.png)
